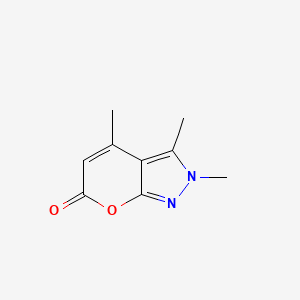
Pyrano(2,3-c)pyrazol-6-one, 2,3,4-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrano(2,3-c)pyrazol-6-one, 2,3,4-trimethyl-: is a heterocyclic compound that features a fused pyran and pyrazole ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyrano(2,3-c)pyrazol-6-one, 2,3,4-trimethyl- typically involves multicomponent reactions. One common method is the one-pot synthesis, which includes the reaction of hydrazine hydrate, ethyl acetoacetate, aromatic aldehydes, and Meldrum’s acid or barbituric acid under catalytic conditions . This method is efficient and yields the desired compound with high purity.
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles. Techniques such as microwave and ultrasound-assisted synthesis, along with the use of benign catalysts and biodegradable composites, are utilized to enhance efficiency and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: Pyrano(2,3-c)pyrazol-6-one, 2,3,4-trimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives.
Reduction: Reduction reactions can modify the pyrazole ring, leading to the formation of dihydropyrano derivatives.
Substitution: Substitution reactions, especially at the methyl groups, can yield a variety of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various electrophiles and nucleophiles can be employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted pyrano(2,3-c)pyrazol-6-one derivatives, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
Pyrano(2,3-c)pyrazol-6-one, 2,3,4-trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of Pyrano(2,3-c)pyrazol-6-one, 2,3,4-trimethyl- involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Pyrano(2,3-c)pyrazole: This compound shares a similar core structure but lacks the trimethyl substitution.
Pyrazolopyranopyrimidines: These compounds have an additional pyrimidine ring fused to the pyrano and pyrazole rings.
Uniqueness: Pyrano(2,3-c)pyrazol-6-one, 2,3,4-trimethyl- is unique due to its specific trimethyl substitution, which can enhance its biological activity and modify its chemical properties compared to other similar compounds .
Propiedades
Número CAS |
87343-65-5 |
|---|---|
Fórmula molecular |
C9H10N2O2 |
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
2,3,4-trimethylpyrano[2,3-c]pyrazol-6-one |
InChI |
InChI=1S/C9H10N2O2/c1-5-4-7(12)13-9-8(5)6(2)11(3)10-9/h4H,1-3H3 |
Clave InChI |
ZHAWTLHEYWFLLL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)OC2=NN(C(=C12)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















